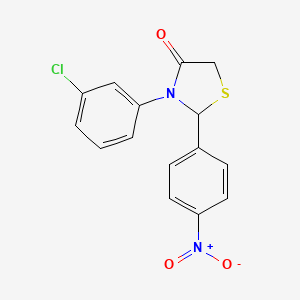
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with chlorophenyl and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde, 4-nitrobenzaldehyde, and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-2-one
- 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-5-one
Uniqueness
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the substituents on the thiazolidinone ring can significantly influence the compound’s reactivity and interactions with biological targets.
属性
CAS 编号 |
6036-85-7 |
|---|---|
分子式 |
C18H37NO2 |
分子量 |
299.5 g/mol |
IUPAC 名称 |
(E,2R,3R)-2-aminooctadec-4-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1 |
InChI 键 |
WWUZIQQURGPMPG-NVGHFZOBSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)N)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















